1-(2,5-Dimethoxy-phenyl)-N*1*,N*1*-dimethyl-ethane-1,2-diamine
Description
1-(2,5-Dimethoxy-phenyl)-N¹,N¹-dimethyl-ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative characterized by a 2,5-dimethoxy-phenyl group attached to the ethane backbone and dimethylation at the N¹ position. This structure confers unique electronic and steric properties, distinguishing it from related compounds. The methoxy groups are electron-donating, enhancing solubility and influencing interactions with biological targets, while the dimethylamine moiety increases steric bulk and modulates basicity.
Properties
Molecular Formula |
C12H20N2O2 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-N,N-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C12H20N2O2/c1-14(2)11(8-13)10-7-9(15-3)5-6-12(10)16-4/h5-7,11H,8,13H2,1-4H3 |
InChI Key |
PHGQORFMVUSULO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CN)C1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine typically involves multiple steps. One common method starts with 2,5-dimethoxybenzaldehyde, which undergoes a condensation reaction with nitromethane in the presence of an alkali to form 1-(2,5-dimethoxy-phenyl)-2-nitroethanol. This intermediate is then reduced using a boron-based reductant to yield 1-(2,5-dimethoxy-phenyl)-2-aminoethanol .
Industrial Production Methods
For industrial production, the process is scaled up with optimizations to ensure high yield and cost-effectiveness. The reaction conditions are carefully controlled to maintain mild temperatures and pressures, making the process environmentally friendly and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Boron-based reductants like sodium borohydride are frequently used.
Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives and amino alcohols .
Scientific Research Applications
1-(2,5-Dimethoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- 1-(3,4-Dimethoxy-phenyl)-N¹,N¹-dimethyl-ethane-1,2-diamine (CAS: sc-302212, ): Differs in methoxy group positions (3,4 vs. 2,5). This may alter binding affinity in biological systems compared to the 2,5-isomer . Key Data: Molecular formula (C₁₂H₂₀N₂O₂), MW ≈ 236.3.
- N¹-(4-Methoxy-benzyl)-N¹-methyl-ethane-1,2-diamine (CAS: 933737-03-2, ): Single para-methoxy group and monomethylation result in lower steric demand and reduced electron-donating capacity. The absence of a second methoxy group may decrease polar interactions in biological matrices .
Halogenated Analogs
N¹-(2,5-Dichloro-benzyl)-N¹-methyl-ethane-1,2-diamine (CAS: 1353981-65-3, ):
N¹-(2,5-Dichloro-benzyl)-N¹-ethyl-ethane-1,2-diamine (CAS: 1353966-40-1, ):
Alkylation and Steric Effects
N¹,N¹-Dimethyl-1-phenyl-ethane-1,2-diamine (CAS: MFCD01631934, ):
- N¹-(3-Methoxy-benzyl)-N¹-methyl-ethane-1,2-diamine (CAS: 876717-71-4, ): Similar monomethoxy structure but with a meta-substitution. The meta position may disrupt conjugation pathways, affecting electronic properties and intermolecular interactions .
Q & A
Q. Table 1: Synthetic Approaches
How can structural characterization be performed for this compound?
Basic Research Question
Use crystallography (SHELX programs for small-molecule refinement), NMR (¹H/¹³C, COSY, HSQC), and mass spectrometry. SHELXL is ideal for resolving electron density maps to confirm stereochemistry . PubChem-derived computational data (InChI key, molecular formula) provides preliminary validation .
Advanced Tip: For ambiguous NOESY correlations, employ DFT calculations to model preferred conformations .
What strategies are used to analyze structure-activity relationships (SAR) for derivatives?
Advanced Research Question
Modify substituents (e.g., methoxy group position, dimethylamine substitution) and assess pharmacological outcomes. For instance:
Q. Table 2: SAR Observations
| Modification | Biological Impact | Reference |
|---|---|---|
| 2,5-Dimethoxy substitution | Enhanced kinase inhibition | |
| N,N-dimethyl group removal | Reduced metal chelation capacity |
How does this compound interact with transition metals, and what are the implications?
Advanced Research Question
The diamine backbone enables chelation of Cu²⁺/Zn²⁺, relevant in neurodegenerative disease models. Spectrophotometric studies (e.g., UV-Vis titration) show moderate affinity (Kd ~10⁻⁶ M) at physiological pH, reducing Aβ aggregation without depleting essential metal pools .
Methodological Note: Use competitive binding assays with EDTA to quantify selectivity for Cu over Zn .
What experimental designs are optimal for evaluating biological target interactions?
Advanced Research Question
- Kinase inhibition : Use FRET-based assays with recombinant FGFR1-4 to measure IC₅₀ values .
- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative strains, comparing to cyclohexane-1,2-diamine analogs .
Data Contradiction Tip: Discrepancies in activity (e.g., varying MIC values) may arise from solvent polarity effects on membrane permeability .
How should researchers address contradictions in biological activity data?
Advanced Research Question
- Source 1 : Solubility differences (DMSO vs. aqueous buffers) may artificially depress MIC values .
- Source 2 : Batch-to-batch purity variations (HPLC-MS validation required) .
- Solution : Standardize solvent systems and validate purity (>95%) before assays.
What analytical techniques ensure compound purity and stability?
Basic Research Question
- HPLC : C18 column, acetonitrile/water gradient (retention time ~8.2 min) .
- Stability : Store under argon at -20°C; monitor degradation via LC-MS over 6 months .
How is pharmacological profiling conducted for this compound?
Advanced Research Question
- In vitro : Cytochrome P450 inhibition assays (CYP3A4/2D6) to assess drug-drug interaction risks .
- In vivo : Pharmacokinetics (IV/PO administration in rodents) to determine bioavailability and half-life .
Can computational modeling predict binding modes with therapeutic targets?
Advanced Research Question
Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with FGFR or Aβ peptides. For example, the 2,5-dimethoxy group forms π-π stacking with FGFR’s ATP-binding pocket .
What safety protocols are essential during handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
